molecular formula C12H4Cl6O B1593496 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl CAS No. 158076-63-2

4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl

Cat. No.: B1593496
CAS No.: 158076-63-2
M. Wt: 376.9 g/mol
InChI Key: PZAKBNHYWBSZAF-UHFFFAOYSA-N
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Description

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl is a polychlorinated biphenyl derivativeThis compound is known for its environmental persistence and potential toxic effects, particularly on the liver and endocrine system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with polychlorinated biphenyls, their production has been largely discontinued .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl has been used in scientific research to study its toxicological effects, particularly its impact on the liver and endocrine system. It is also used as a reference standard in environmental analysis to monitor and study the presence of polychlorinated biphenyls in the environment .

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar toxicological properties.

    2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its environmental persistence and toxic effects.

    2,2’,3,4,4’,5’-Hexachlorobiphenyl: Used in similar toxicological studies

Uniqueness

4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl is unique due to the presence of the hydroxyl group, which influences its chemical reactivity and biological activity. This hydroxyl group allows for additional reactions, such as nucleophilic substitution, which are not possible with other polychlorinated biphenyls lacking this functional group .

Properties

IUPAC Name

2,6-dichloro-4-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6O/c13-6-3-5(9(16)11(18)10(6)17)4-1-7(14)12(19)8(15)2-4/h1-3,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAKBNHYWBSZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166369
Record name (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158076-63-2
Record name (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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